Panosialin-IA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Panosialin-IA is a compound isolated from the culture broth of Streptomyces species. It is known for its inhibitory effects on α1,3-fucosyltransferase (Fuc-TVII), an enzyme crucial in the biosynthesis of selectin ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Panosialin-IA is typically isolated from the culture broth of Streptomyces species. The isolation process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification using chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively detailed in the literature.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation of Streptomyces species, followed by extraction and purification processes. The optimization of fermentation conditions, such as temperature, pH, and nutrient composition, would be crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Panosialin-IA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, vary depending on the desired reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound .
Scientific Research Applications
Panosialin-IA has several scientific research applications:
Mechanism of Action
Panosialin-IA exerts its effects by inhibiting the activity of α1,3-fucosyltransferase (Fuc-TVII). This enzyme is involved in the biosynthesis of selectin ligands, which play a crucial role in cell adhesion processes. By inhibiting Fuc-TVII, this compound suppresses the expression of selectin ligands, thereby reducing selectin-mediated cell adhesion . This mechanism is particularly relevant in the context of inflammation and cancer, where selectin-mediated cell adhesion is a key factor .
Comparison with Similar Compounds
Similar Compounds
Panosialin-A: Another inhibitor of α1,3-fucosyltransferase, similar to Panosialin-IA.
Sulfotanone: An alkyl sulfonic acid derivative with similar inhibitory effects on selectin ligand biosynthesis.
Uniqueness
Unlike other similar compounds, this compound has been shown to effectively suppress selectin-mediated cell adhesion, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
102338-86-3 |
---|---|
Molecular Formula |
C21H36O8S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(3-pentadecyl-5-sulfooxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C21H36O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(28-30(22,23)24)18-21(17-19)29-31(25,26)27/h16-18H,2-15H2,1H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
USQVRFZEIYYKND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.